4-Cyclopentylmorpholine chemical properties
4-Cyclopentylmorpholine chemical properties
An In-depth Technical Guide to 4-Cyclopentylmorpholine: Properties, Synthesis, and Applications
Executive Summary
4-Cyclopentylmorpholine is a tertiary amine featuring a saturated cyclopentyl group attached to the nitrogen atom of a morpholine ring. This unique combination of a lipophilic cycloalkane and the polar, pharmacologically significant morpholine heterocycle makes it a valuable building block in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characteristics, reactivity, and applications of 4-Cyclopentylmorpholine, intended for researchers and professionals in drug development and chemical sciences.
Introduction: The Morpholine Scaffold in Modern Chemistry
The morpholine ring is a cornerstone in the design of bioactive molecules, present in numerous FDA-approved drugs, particularly within oncology and CNS therapeutic areas.[2] Its prevalence stems from a unique set of physicochemical characteristics: the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine nitrogen provides a basic handle (pKa ≈ 8.7) that can be protonated at physiological pH, improving solubility and bioavailability.[1][2] By functionalizing the nitrogen with a cyclopentyl group, 4-Cyclopentylmorpholine offers a scaffold that balances these favorable aqueous properties with increased lipophilicity, providing a versatile starting point for exploring new chemical space in drug discovery programs.
Physicochemical Properties
The fundamental properties of 4-Cyclopentylmorpholine are summarized below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 4-cyclopentylmorpholine | PubChem[3] |
| CAS Number | 39198-78-2 | PubChem[3] |
| Molecular Formula | C₉H₁₇NO | PubChem[3] |
| Molecular Weight | 155.24 g/mol | PubChem[3] |
| Canonical SMILES | C1CCC(C1)N2CCOCC2 | PubChem[3] |
| InChI Key | WQSGOPRYLPXKNG-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | No data available | - |
| Density | No data available | - |
Synthesis and Purification
The synthesis of 4-Cyclopentylmorpholine is most commonly achieved via the formation of an enamine intermediate followed by reduction, or directly through reductive amination. This is a robust and widely applicable method for creating N-cycloalkyl amines.[4]
Synthetic Pathway: Enamine Formation and Reduction
A well-established method for preparing N-alkylated morpholines involves the reaction of a ketone with morpholine to form an enamine, which is subsequently reduced.[4]
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Step 1: Enamine Synthesis: Cyclopentanone is reacted with morpholine, typically with acid catalysis (e.g., p-toluenesulfonic acid) in a solvent like toluene. Water is removed azeotropically to drive the reaction to completion, yielding the enamine intermediate, 4-(cyclopent-1-en-1-yl)morpholine (CAS 936-52-7).[4][5]
-
Step 2: Reduction: The resulting enamine is then reduced to the saturated tertiary amine, 4-Cyclopentylmorpholine. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni).
Caption: Synthetic workflow for 4-Cyclopentylmorpholine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with cyclopentanone (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure 4-Cyclopentylmorpholine.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of 4-Cyclopentylmorpholine.[6] The expected spectral features are outlined below.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals.
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Morpholine Protons: Two multiplets, integrating to 4 protons each. The protons adjacent to the oxygen (-O-CH₂-) would appear downfield (typically δ 3.6-3.8 ppm), while the protons adjacent to the nitrogen (-N-CH₂-) would appear more upfield (typically δ 2.5-2.8 ppm).[9]
-
Cyclopentyl Protons: A series of overlapping multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) integrating to 10 protons, and a distinct methine proton (-N-CH-) further downfield, integrating to one proton.
-
-
¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the morpholine ring carbons (-O-C- and -N-C-) and three for the cyclopentyl ring carbons, reflecting its symmetry.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of functional groups and the absence of starting materials.[6]
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C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the cyclopentyl and morpholine rings.
-
C-O-C Stretching: A strong, characteristic absorption around 1115 cm⁻¹ for the ether linkage within the morpholine ring.
-
Absence of Key Bands: Critically, the spectrum should show an absence of a C=C stretch (~1650 cm⁻¹) from the enamine intermediate and the absence of an N-H stretch (~3300 cm⁻¹) from the secondary amine starting material.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155.24).
-
Key Fragments: Common fragmentation pathways would include the loss of the cyclopentyl group or alpha-cleavage of the morpholine ring, leading to characteristic fragment ions.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 4-Cyclopentylmorpholine is dominated by the lone pair of electrons on the nitrogen atom, making it a moderately strong base and a good nucleophile.[11]
-
Basicity: It readily reacts with acids to form the corresponding morpholinium salts. This property is often exploited to improve water solubility for biological assays.
-
Nucleophilicity: The nitrogen can participate in nucleophilic substitution and addition reactions with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or amides, respectively.
Caption: Core reactivity of 4-Cyclopentylmorpholine.
Stability and Storage
4-Cyclopentylmorpholine is a stable compound under standard conditions. However, like most amines, it is susceptible to oxidation over time and can absorb atmospheric carbon dioxide.
-
Storage: For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Refrigeration is recommended to minimize degradation.[12]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[12]
Safety and Handling
Users should handle 4-Cyclopentylmorpholine in a well-ventilated area, preferably a fume hood.[13][14] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15] Avoid inhalation of vapors and contact with skin and eyes.
Applications in Research and Drug Development
The true value of 4-Cyclopentylmorpholine lies in its application as a molecular scaffold in drug discovery. The morpholine ring is a bioisosteric replacement for other cyclic amines like piperidine or piperazine, offering modulated basicity and improved lipophilicity profiles.[2]
Caption: Role of 4-Cyclopentylmorpholine in Drug Discovery.
-
Pharmacokinetic (PK) Modulation: The morpholine unit is known to enhance metabolic stability and aqueous solubility, while the cyclopentyl group increases lipophilicity (LogP). This balance is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for achieving CNS penetration.[1]
-
Scaffold for Combinatorial Chemistry: As a secondary amine synthon, it serves as a versatile building block for creating large libraries of novel compounds. Techniques like "click chemistry" or parallel synthesis can be used to rapidly diversify the scaffold for high-throughput screening.[16]
-
Lead Optimization: In the lead optimization phase of drug development, chemists often introduce the 4-cyclopentylmorpholine moiety to fine-tune the properties of a promising but flawed lead compound, addressing issues such as poor solubility or rapid metabolism.
Conclusion
4-Cyclopentylmorpholine is more than a simple organic chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its physicochemical properties—stemming from the synergistic combination of the morpholine and cyclopentyl groups—make it an invaluable scaffold for the development of next-generation therapeutics. A thorough understanding of its chemical properties, reactivity, and handling is paramount for any researcher aiming to leverage its full potential in the synthesis of novel and effective pharmaceutical agents.
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